(S)-(6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methanol is a chiral compound with a complex structure that includes a chlorine atom, a dimethoxymethyl group, and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methanol typically involves multiple steps. One common approach is to start with a suitable naphthalene derivative, which undergoes chlorination to introduce the chlorine atom. This is followed by a series of reactions to introduce the dimethoxymethyl group and the methanol moiety. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-(6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the dimethoxymethyl group.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution of the chlorine atom can yield various substituted derivatives.
Scientific Research Applications
(S)-(6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (S)-(6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
®-(6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methanol: The enantiomer of the compound, which may have different biological activity.
6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methanol: A non-chiral version of the compound.
6-Chloro-1-(methoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methanol: A derivative with one less methoxy group.
Uniqueness
The uniqueness of (S)-(6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methanol lies in its chiral nature and the presence of both a chlorine atom and a dimethoxymethyl group
Properties
Molecular Formula |
C14H19ClO3 |
---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
[(1S)-6-chloro-1-(dimethoxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methanol |
InChI |
InChI=1S/C14H19ClO3/c1-17-13(18-2)14(9-16)7-3-4-10-8-11(15)5-6-12(10)14/h5-6,8,13,16H,3-4,7,9H2,1-2H3/t14-/m1/s1 |
InChI Key |
FFOGPJSXIZQGIV-CQSZACIVSA-N |
Isomeric SMILES |
COC([C@]1(CCCC2=C1C=CC(=C2)Cl)CO)OC |
Canonical SMILES |
COC(C1(CCCC2=C1C=CC(=C2)Cl)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.